molecular formula C9H6BrNO2 B13689346 6-Amino-8-bromo-2H-chromen-2-one

6-Amino-8-bromo-2H-chromen-2-one

Cat. No.: B13689346
M. Wt: 240.05 g/mol
InChI Key: INMPHALXZRXZKF-UHFFFAOYSA-N
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Description

6-Amino-8-bromo-2H-chromen-2-one is a chemical compound belonging to the chromenone family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an amino group at the 6th position and a bromine atom at the 8th position on the chromenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-bromo-2H-chromen-2-one typically involves the bromination of 6-Amino-2H-chromen-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-bromo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Amino-8-bromo-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-8-bromo-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-bromo-2H-chromen-2-one is unique due to the presence of both an amino group and a bromine atom on the chromenone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

6-amino-8-bromochromen-2-one

InChI

InChI=1S/C9H6BrNO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H,11H2

InChI Key

INMPHALXZRXZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)N)Br

Origin of Product

United States

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